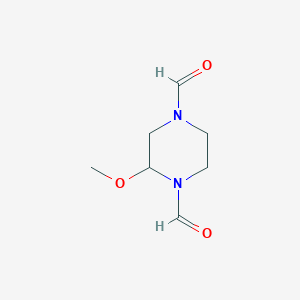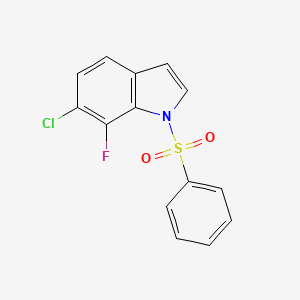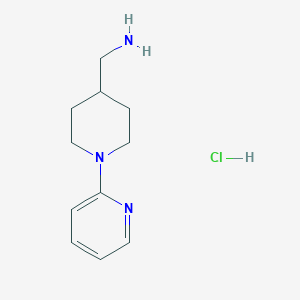![molecular formula C13H14N2O2 B13973450 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an ethanone moiety
Méthodes De Préparation
The synthesis of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1H-pyrazole-4-carboxylic acid.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxaldehyde.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-methanol.
Oxidation: Finally, the methanol derivative is oxidized using an oxidizing agent such as pyridinium chlorochromate to produce this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: Lacks the methyl group on the pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol: Contains a methanol group instead of an ethanone group
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)12-7-14-15(9-12)8-11-3-5-13(17-2)6-4-11/h3-7,9H,8H2,1-2H3 |
Clé InChI |
HVUIVTRGLLJRJL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-ethoxy-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13973429.png)


![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)

